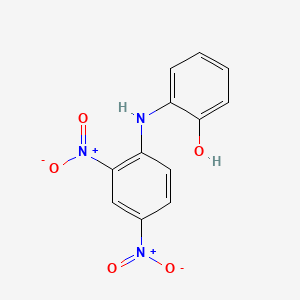

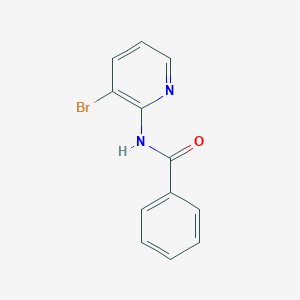

N-(3-bromopyridin-2-yl)benzamide

概要

説明

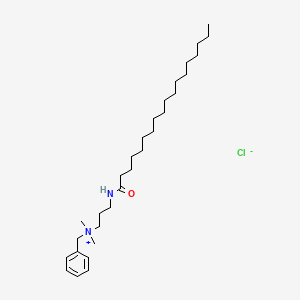

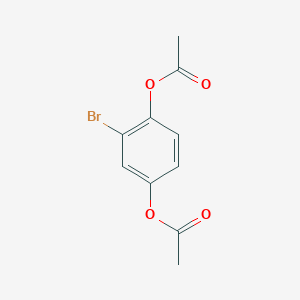

“N-(3-bromopyridin-2-yl)benzamide” is a chemical compound with the empirical formula C12H9BrN2O and a molecular weight of 277.12 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” is determined by its empirical formula C12H9BrN2O . The InChI key is YBXUQVCTKPMFHF-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, there are studies on the reactions of similar compounds .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 277.12 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved resources .科学的研究の応用

Synthesis and Characterization

- Intermolecular Interactions and Crystal Structure Analysis : The synthesis and characterization of antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been explored. These compounds exhibit specific intermolecular interactions, crystal structures, and stability determined by hydrogen bonds and π-interactions, which are crucial for their potential applications in various fields (Saeed et al., 2020).

Pharmacokinetics and Potential Therapeutic Applications

- Pharmacokinetics and Anti-fibrosis Potential : Research on compounds structurally similar to N-(3-bromopyridin-2-yl)benzamide, like 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), has been conducted. These studies have shown promising pharmacokinetics, tissue distribution, and potential as oral anti-fibrotic drugs (Kim et al., 2008).

Mechanistic Insights in Chemical Reactions

- Understanding Reaction Mechanisms : The intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines has been examined to unravel the mechanisms involved in Pd-catalyzed aminations and base-assisted nucleophilic aromatic substitutions. These insights are significant for the development of new synthetic pathways and compounds (Loones et al., 2007).

Potential Biological Activities

- Exploring Antimicrobial and Neuroleptic Activities : Various benzamide derivatives, including those similar to this compound, have been synthesized and tested for their antimicrobial and neuroleptic activities. These studies contribute to understanding their potential applications in treating various infections and neurological disorders (Adam et al., 2016); (Iwanami et al., 1981).

作用機序

Safety and Hazards

“N-(3-bromopyridin-2-yl)benzamide” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . It is advisable to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

将来の方向性

特性

IUPAC Name |

N-(3-bromopyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-10-7-4-8-14-11(10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRQLPAPAINFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406641 | |

| Record name | N-(3-bromopyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

620939-76-6 | |

| Record name | N-(3-bromopyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。